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Compound of Interest
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Cat. No.: B1684233 Get Quote

Introduction

Puquitinib is a novel, orally available, and highly selective inhibitor of the phosphatidylinositol

3-kinase delta (PI3Kδ) isoform.[1] The p110δ isoform is predominantly expressed in

hematopoietic cells, making it a key therapeutic target in hematological malignancies such as

Acute Myeloid Leukemia (AML).[1][2] Preclinical studies in murine models have demonstrated

that Puquitinib effectively inhibits the PI3K signaling pathway, leading to cell cycle arrest,

apoptosis, and potent antitumor activity.[1][3] These notes provide an overview of the protocols

for administering Puquitinib in murine AML xenograft models and summarize the key efficacy

data.

Mechanism of Action

Puquitinib selectively binds to the ATP-binding pocket of the PI3Kδ enzyme, inhibiting its

kinase activity.[1] This action blocks the downstream PI3K/AKT and MEK/ERK signaling

pathways, which are crucial for the proliferation and survival of leukemia cells.[3] The inhibition

of these pathways ultimately leads to a G1-phase cell-cycle arrest and apoptosis in p110δ-

positive AML cell lines.[1][3]
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Caption: Puquitinib inhibits PI3Kδ, blocking downstream AKT and ERK signaling pathways.

Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy in AML Xenograft
Models
This protocol details the methodology for evaluating the antitumor effects of Puquitinib as a

single agent or in combination with cytotoxic drugs in murine xenograft models of Acute

Myeloid Leukemia.
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1. Materials and Reagents:

Human AML cell lines (e.g., MV4;11, RS4;11)

Immunodeficient mice (e.g., BALB/c nude mice)

Puquitinib

Vehicle solution (for control group)

Standard cytotoxic agents (e.g., Daunorubicin, Cytarabine)

Cell culture medium and supplements

Matrigel (optional, for cell injection)

Calipers for tumor measurement

2. Animal Model and Tumor Implantation:

Culture selected AML cell lines (e.g., MV4;11) under standard conditions.

Harvest cells during the logarithmic growth phase and resuspend in an appropriate buffer

(e.g., PBS), optionally mixed with Matrigel.

Subcutaneously inject the cell suspension into the flank of 6-8 week old immunodeficient

mice.

Monitor mice regularly for tumor development.

3. Dosing and Administration:

Once tumors reach a palpable size (e.g., 100-200 mm³), randomly assign mice to treatment

groups (n=6-12 per group).

Monotherapy Groups:

Vehicle control (administered orally)
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Puquitinib: 30 mg/kg (administered orally, daily)[3]

Puquitinib: 60 mg/kg (administered orally, daily)[3]

Combination Therapy Groups (Example):

Puquitinib: 30 mg/kg (orally, daily)[4]

Daunorubicin: 2 mg/kg (intraperitoneally, as per established protocols)[4]

Puquitinib (30 mg/kg) + Daunorubicin (2 mg/kg) combination[4]

Administer treatments for a predetermined period, typically 21 days.[2]

4. Data Collection and Endpoint Analysis:

Measure tumor volumes with calipers 2-3 times per week.

Monitor animal body weight and overall health status throughout the study to assess toxicity.

[3]

At the end of the treatment period, euthanize the mice.

Excise tumors for pharmacodynamic analysis (e.g., Western Blot).
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Caption: Workflow for evaluating Puquitinib efficacy in a murine xenograft model.
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Protocol 2: Pharmacokinetic/Pharmacodynamic (PK/PD)
Analysis
This protocol is for assessing the concentration of Puquitinib in plasma and tumor tissue and

its effect on target signaling pathways over time.

1. Study Design:

Use mice bearing established tumors (e.g., MV4;11 xenografts) as described in Protocol 1.

Administer a single oral dose of Puquitinib (e.g., 60 mg/kg).[3]

2. Sample Collection:

At various time points post-administration (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood and

tumor tissues from cohorts of mice.[3]

3. Sample Processing and Analysis:

Pharmacokinetics (PK):

Process blood to separate plasma.

Determine the concentration of Puquitinib in plasma and homogenized tumor tissue using

HPLC/tandem mass spectrometry.[3]

Pharmacodynamics (PD):

Prepare total cell lysates from the collected tumor tissues.

Perform Western blot analysis to measure the levels of phosphorylated AKT (pAKT) and

phosphorylated ERK (pERK) relative to total AKT and ERK.[3] This demonstrates target

engagement and downstream pathway inhibition.

Data Presentation
Quantitative Efficacy Data
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The antitumor activity of Puquitinib has been quantified in various murine leukemia models.

The data below is summarized from studies using MV4;11 and RS4;11 AML xenografts.

Table 1: Efficacy of Puquitinib Monotherapy in AML Xenograft Models[3]

Murine Model
Treatment
Group

Daily Dose
(Oral)

Tumor Growth
Inhibition (%)

Notes

MV4;11 Puquitinib 30 mg/kg 72% -

Puquitinib 60 mg/kg 103%

Complete

regression in 3 of

6 tumors.

CAL-101

(Comparator)
90 mg/kg 50% -

CAL-101

(Comparator)
180 mg/kg 61% -

RS4;11 Puquitinib 30 mg/kg 50% -

Puquitinib 60 mg/kg 69% -

Tumor growth inhibition was calculated on the final day of treatment (Day 21).

Table 2: Efficacy of Puquitinib Combination Therapy in MV4;11 Xenograft Model[4]
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Treatment Group Daily Dose Endpoint Outcome

Puquitinib 30 mg/kg (oral) Tumor Volume
Moderate tumor

growth inhibition.

Daunorubicin 2 mg/kg (i.p.) Tumor Volume
Minor tumor growth

inhibition.

Puquitinib +

Daunorubicin
As above Tumor Volume

Significantly superior

antitumor efficacy

compared to either

single agent (P <

0.01).[4]

Puquitinib 30 mg/kg (oral) Tumor Volume
Moderate tumor

growth inhibition.

Cytarabine 12.5 mg/kg (i.p.) Tumor Volume
Moderate tumor

growth inhibition.

Puquitinib +

Cytarabine
As above Tumor Volume

Enhanced antitumor

efficacy compared to

single agents.[4]

All treatments were reported to be well tolerated without significant loss of body weight or other

observed toxicities.[3][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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